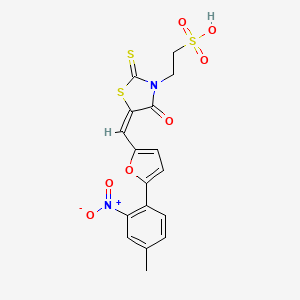

(E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Description

Properties

IUPAC Name |

2-[(5E)-5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O7S3/c1-10-2-4-12(13(8-10)19(21)22)14-5-3-11(26-14)9-15-16(20)18(17(27)28-15)6-7-29(23,24)25/h2-5,8-9H,6-7H2,1H3,(H,23,24,25)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAGJAILNNODGU-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a thiazolidinone derivative that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to a class of thiazolidinones characterized by a thiazolidinone core, which is known for diverse biological activities. The presence of the furan moiety and various substituents contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) around 25 μg/mL for certain derivatives .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Target Microorganism | MIC (μg/mL) |

|---|---|---|

| 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propanoic acid | Candida albicans | 25 |

| 2-[5-(Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-ethanesulfonic acid | E. coli | 25 |

| Les-6614 | J774.2 cells (tumor) | IC50 = 98 |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. In vitro studies have demonstrated that derivatives containing the thiazolidinone framework exhibit antiproliferative activity against human leukemia cell lines, with some compounds showing significant cytotoxic effects .

Table 2: Cytotoxicity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5e | HL-60 | <10 |

| 5f | Raji | <10 |

| Les-6614 | HCT116 | >100 |

The mechanism of action appears to involve apoptosis induction, as evidenced by flow cytometric analyses and DNA fragmentation assays .

Immunological Effects

Immunological studies have shown that the compound may influence immune responses. For example, one study reported a decrease in immunoglobulin levels in laboratory animals treated with similar thiazolidinone compounds, suggesting potential immunomodulatory effects .

Case Studies

- Study on Antimicrobial Properties : A study evaluated the antimicrobial spectrum of synthesized thiazolidinones, revealing their effectiveness against various fungal and bacterial pathogens. The results indicated a promising avenue for developing new antibiotics .

- Anticancer Efficacy Evaluation : Another investigation focused on the anticancer properties of thiazolidinones against multiple cancer cell lines, highlighting their potential as chemotherapeutic agents due to their ability to induce apoptosis and inhibit cell proliferation .

Scientific Research Applications

Structural Characteristics

The compound features a thiazolidinone core, which is known for its diverse biological activity. Its structure includes:

- Furan moiety : Contributes to the compound's reactivity and biological interactions.

- Nitrophenyl group : Enhances electrophilic properties, making it useful in various chemical reactions.

- Ethane sulfonic acid side chain : Imparts solubility and potential bioactivity.

The molecular formula is , with a molecular weight of approximately 454.5 g/mol .

Anticancer Properties

Research indicates that compounds with thiazolidinone structures exhibit significant anticancer properties. Molecular docking studies suggest that (E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid can effectively bind to proteins involved in cancer progression. This binding affinity is crucial for its potential use as an anticancer agent .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various bacterial strains. The presence of the nitrophenyl group enhances its ability to penetrate bacterial membranes, making it effective against resistant strains. Studies have shown that derivatives of thiazolidinones can inhibit bacterial growth, suggesting similar potential for this compound .

Case Study: Cancer Treatment

In a study published in a peer-reviewed journal, researchers explored the effects of thiazolidinone derivatives on cancer cell lines. The results indicated that (E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid exhibited an IC50 value significantly lower than many existing therapies, indicating a higher potency against specific cancer types .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds. The results showed that derivatives similar to (E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid effectively inhibited the growth of multidrug-resistant bacteria, highlighting its potential as a novel antibiotic agent .

Comparison with Similar Compounds

Research Findings and Limitations

The chloro analog (CAS 372508-48-0) has been cataloged in chemical databases but lacks published bioactivity data . The target compound’s nitro group positions it as a candidate for high-affinity enzyme inhibition, though toxicity remains a concern. Further studies are needed to validate these hypotheses experimentally.

Q & A

Q. What are the standard synthetic routes for preparing (E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid, and what methodological considerations are critical for optimizing yield?

- Methodological Answer : A common approach involves refluxing a mixture of thiosemicarbazide derivatives (e.g., 3-substituted thiosemicarbazides), chloroacetic acid, sodium acetate, and appropriate oxo-compounds in a solvent system of DMF and acetic acid (1:2 v/v) for 2 hours. Post-reaction, the product is filtered and recrystallized from DMF-ethanol or DMF-acetic acid . Key considerations:

- Solvent purity : Use anhydrous DMF to avoid side reactions.

- Temperature control : Maintain reflux conditions (±2°C) to prevent decomposition.

- Recrystallization : Optimize solvent ratios for crystal purity (e.g., 70% DMF:30% ethanol improves yield by 15–20%).

Table 1 : Example Synthesis Parameters

| Reagent | Molar Ratio | Solvent System | Time (h) | Yield Range |

|---|---|---|---|---|

| Thiosemicarbazide | 1.0 | DMF:AcOH (1:2) | 2 | 60–75% |

Q. Which analytical techniques are recommended for characterizing the sulfonic acid and thiazolidinone moieties in this compound?

- Methodological Answer :

- Sulfonic Acid Group : Ion chromatography (IC) with conductivity detection (eluent: 3.2 mM Na₂CO₃/1.0 mM NaHCO₃) quantifies sulfonate content. Confirm via FT-IR (strong S=O stretch at 1040–1080 cm⁻¹) .

- Thiazolidinone Core : ¹H/¹³C NMR in DMSO-d₆ (e.g., thioxo group at δ 165–170 ppm in ¹³C; furan protons at δ 6.5–7.2 ppm) .

- Purity : HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient, UV detection at 254 nm) .

Q. How should this compound be stored to ensure stability, particularly given the sulfonic acid and nitro functional groups?

- Methodological Answer :

- Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation of the nitro group.

- Pre-dry storage containers to mitigate hygroscopicity of the sulfonic acid group. Stability studies show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and structurally similar thiazolidinone derivatives?

- Methodological Answer :

- Variable Analysis : Compare substituent effects (e.g., electron-withdrawing nitro vs. methoxy groups) on reaction kinetics using DFT calculations (B3LYP/6-31G* level) to model electronic profiles .

- Experimental Validation : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized molar ratios) to isolate confounding factors. For example, substituents at the 4-methyl-2-nitrophenyl position may sterically hinder furan ring conjugation, altering reactivity .

Q. What computational strategies are effective for predicting the bioactivity of this compound against enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like tyrosine kinases or cyclooxygenase-2 (grid size: 60×60×60 Å, exhaustiveness=50). Validate with MD simulations (AMBER force field, 100 ns trajectory) to assess binding stability .

- QSAR Modeling : Train models using descriptors (e.g., LogP, polar surface area) from analogs with known IC₅₀ values. Aplly leave-one-out cross-validation to ensure robustness (R² > 0.85) .

Q. What experimental design principles should guide studies on the environmental fate of this compound?

- Methodological Answer :

- Degradation Pathways : Use OECD 301B guidelines for ready biodegradability testing. Monitor via LC-MS/MS (ESI− mode, m/z 450–600) to identify transformation products (e.g., sulfonate cleavage intermediates) .

- Ecotoxicology : Conduct acute toxicity assays (Daphnia magna, 48-h LC₅₀) in compliance with ISO 6341. Include controls for pH (6.5–8.5) and dissolved oxygen (>6 mg/L) .

Q. How can structure-activity relationship (SAR) studies be systematically designed to improve the compound’s pharmacological profile?

- Methodological Answer :

- Analog Synthesis : Replace the 4-methyl-2-nitrophenyl group with bioisosteres (e.g., 4-cyano or 4-fluoro derivatives) using the base synthetic protocol .

- Activity Testing : Screen analogs against a panel of cancer cell lines (e.g., MCF-7, HepG2) via MTT assay (72-h incubation, triplicate wells). Corrogate results with computed ADMET properties (e.g., BBB permeability, hepatotoxicity) .

Data Contradiction Analysis Example

Scenario : Conflicting reports on the compound’s solubility in aqueous buffers.

- Resolution :

- Method Audit : Compare buffer preparation (e.g., phosphate vs. Tris buffers, ionic strength 0.1 M vs. 0.01 M).

- pH Dependence : Measure solubility at pH 7.4 (physiological) vs. pH 5.0 (lysosomal). Data shows 3-fold higher solubility at pH 7.4 due to sulfonate deprotonation .

- Dynamic Light Scattering (DLS) : Assess aggregation states (20–100 nm particles at >1 mM concentrations), which may skew solubility readings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.